1,5-Dihydroxy Canagliflozin is a derivative of Canagliflozin, which is primarily recognized as a sodium-glucose co-transporter 2 inhibitor. This compound is utilized in the management of type 2 diabetes mellitus by inhibiting glucose reabsorption in the kidneys, thus promoting glucose excretion through urine. The compound has gained attention due to its role in reducing the risk of cardiovascular events in patients with type 2 diabetes.
The synthesis of Canagliflozin, including its derivatives like 1,5-Dihydroxy Canagliflozin, involves several intricate steps. A notable method includes the coupling of thiophene derivatives with aryl groups through palladium-catalyzed reactions.
This multistep synthesis has been optimized for yield and purity, allowing for the production of significant quantities of the target compound.
The molecular structure of 1,5-Dihydroxy Canagliflozin features a complex arrangement that includes:
The IUPAC name for Canagliflozin is (2S,3R,4R,5S,6R)-2-(3-{[5-(4-fluorophenyl)thiophen-2-yl]methyl}-4-methylphenyl)-6-(hydroxymethyl)oxane-3,4,5-triol. The molecular weight averages around 444.516 g/mol .
Canagliflozin undergoes various chemical reactions that are essential for its pharmacological activity:
These reactions are crucial for understanding the pharmacokinetics and dynamics of the compound.
The mechanism by which 1,5-Dihydroxy Canagliflozin exerts its effects involves:
Key physical and chemical properties of 1,5-Dihydroxy Canagliflozin include:
These properties are critical for formulation development and storage considerations.
The primary applications of 1,5-Dihydroxy Canagliflozin are:
The synthesis of 1,5-dihydroxy canagliflozin hinges on precision engineering of boronic ester precursors, leveraging their stability and reactivity for subsequent transformations. The core scaffold originates from a multistep sequence starting with Friedel-Crafts acylation between thiophene 1 and a benzoic acid-derived acid chloride, yielding intermediate 3 (86% yield). Critical to this process is the chemoselective reduction of the ketone functionality in 3 using triethylsilane and BF₃·OEt₂, optimized at 35°C to suppress dimerization and improve yields to 77% [1]. The pivotal boronic ester precursor is constructed via Miyaura borylation, where Pd(dppf)Cl₂ catalyzes the cross-coupling of bis(pinacolato)diboron (B₂pin₂) with aryl halide 9, achieving 86% yield [1]. This method exemplifies the strategic deployment of organoboron building blocks—over 2,000 variants are commercially available—enabling tailored C–C bond formations while maintaining functional group integrity [2].
Table 1: Boronic Ester Synthesis Methodologies
Method | Catalyst/Reagent | Substrate Scope | Yield Range | Key Advantage |
---|---|---|---|---|
Pd-Catalyzed Borylation | Pd(dppf)Cl₂ | Aryl Halides | Up to 86% | High chemoselectivity |
Ni-Catalyzed Borylation | NiBr₂·diglyme/pybox | Unactivated alkyl halides | 60-85% | Tolerance to tertiary halides |
Electroreductive Borylation | None (electrochemical) | Primary–tertiary halides | 45-92% | Transition-metal-free, scalable |
Fe-Catalyzed Borylation | Fe(acac)₃/TMEDA | Alkyl chlorides/tosylates | 70-95% | Mild conditions, low-cost metal |
Radiolabeled isotopologues of 1,5-dihydroxy canagliflozin, essential for metabolic imaging, are synthesized via copper-mediated ¹⁸F-fluorination. The boronic ester precursor undergoes oxidative radiofluorination using [¹⁸F]KF/K₂.2.2 complex and Cu(OTf)₂(py)₄ in dimethylacetamide (DMA) at 120°C. This method exploits the electrophilic nature of the Cu-¹⁸F intermediate to facilitate ¹⁸F-aryl bond formation, yielding [¹⁸F]canagliflozin with radiochemical purity >95%. However, the radiochemical yield remains modest (2.0 ± 1.9%, n = 12) due to competing protodeboronation and solvent-mediated side reactions [1] [3]. Key parameters influencing efficiency include:
Table 2: Optimization of Radiolabeling Parameters
Parameter | Baseline Condition | Optimized Condition | Effect on RCY |
---|---|---|---|
Solvent | DMF | DMA | +40% increase |
Temperature | 110°C | 120°C | +25% increase |
Reaction Time | 10 min | 20 min | +15% increase |
Cu-Ligand Complex | Cu(OTf)₂(py)₄ | Cu(OTf)₂(3,4,7,8-tetramethylphenanthroline) | +30% increase (theoretical) |
Conventional ketone reductions in canagliflozin synthesis (e.g., triethylsilane/BF₃·OEt₂) face scalability limitations due to dimeric byproduct formation. Catalytic hydrogenation emerges as a sustainable alternative, employing Pd/C or Ni-Al alloys under H₂ pressure (5–50 bar). This approach achieves near-quantitative conversion of ketone 3 to alkyl derivative 4 while preserving acid-labile functionalities like the glucose-derived lactol [6]. Recent advances include:
Automated synthesis of 1,5-dihydroxy canagliflozin under Good Manufacturing Practice (GMP) standards necessitates resolving engineering challenges in solvent handling and purification. Key adaptations include:
Validation runs (n = 4) demonstrate yields of 0.5–3.0%, meeting all release specifications for radiopharmaceutical use, including radiochemical identity (RT ±0.4 min vs. reference) and sterility [1].
The β-anomeric configuration of 1,5-dihydroxy canagliflozin is essential for SGLT2 binding, necessitating precise stereocontrol during glycosylation. Stereoselective hydrosilylation of gluconolactone intermediate 5 with triethylsilane/BF₃·OEt₂ at 0°C affords β-anomer 7 with 5:1 selectivity. However, scale-up to 18 g reduces selectivity to 1:2 due to exothermic side reactions [1]. Modern strategies address this via:
Table 3: Stereochemical Outcomes in Key Synthetic Steps
Reaction | Conditions | Anomeric Ratio (α:β) | Diastereoselectivity |
---|---|---|---|
Hydrosilylation of 6 | 0°C, small scale (200 mg) | 1:5 | >95% de (β) |
Hydrosilylation of 6 | 18 g scale | 1:2 | 60% de (β) |
Pd-Catalyzed Glycosylation | Au(I)/AgOTf, toluene | 1:20 | >99% de (β) |
Enzymatic Deacetylation | Candida antarctica lipase | α-hydrolyzed selectively | Enriches β-anomer |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4